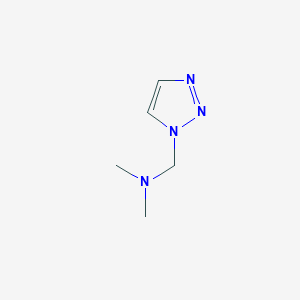
N,N-dimethyl-1-(triazol-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(triazol-1-yl)methanamine, also known as DMTM, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the triazole family and has a molecular weight of 144.19 g/mol. DMTM is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(triazol-1-yl)methanamine is not fully understood. However, it is known that N,N-dimethyl-1-(triazol-1-yl)methanamine acts as a ligand for copper(I) ions, which play a crucial role in the azide-alkyne cycloaddition reaction. The triazole ring of N,N-dimethyl-1-(triazol-1-yl)methanamine coordinates with the copper(I) ion, which activates the azide and alkyne groups for the cycloaddition reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N,N-dimethyl-1-(triazol-1-yl)methanamine. However, it has been reported that N,N-dimethyl-1-(triazol-1-yl)methanamine is not toxic to cells in vitro at concentrations up to 500 μM. This suggests that N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-(triazol-1-yl)methanamine has several advantages for lab experiments. It is easy to synthesize and has a high purity of 98%. It is also soluble in water and organic solvents, which makes it easy to handle in the lab. However, one limitation of N,N-dimethyl-1-(triazol-1-yl)methanamine is that it is only effective as a ligand for copper(I) ions. This restricts its use in reactions that do not involve copper(I) catalysis.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-1-(triazol-1-yl)methanamine in scientific research. One potential application is in the development of new drugs. The triazole-containing peptidomimetics synthesized using N,N-dimethyl-1-(triazol-1-yl)methanamine have potential applications in drug development. Another future direction is in the development of new materials. The azide-alkyne cycloaddition reaction catalyzed by N,N-dimethyl-1-(triazol-1-yl)methanamine has applications in the synthesis of new materials with unique properties. Finally, the use of N,N-dimethyl-1-(triazol-1-yl)methanamine in biological systems should be explored further to understand its potential applications in this field.
Conclusion
In conclusion, N,N-dimethyl-1-(triazol-1-yl)methanamine is a chemical compound with potential applications in scientific research. Its unique properties make it an efficient ligand for copper(I) catalyzed azide-alkyne cycloaddition reactions. N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in drug development, material science, and bioconjugation. Further research is needed to fully understand the mechanism of action and potential applications of N,N-dimethyl-1-(triazol-1-yl)methanamine in biological systems.
Métodos De Síntesis
The synthesis of N,N-dimethyl-1-(triazol-1-yl)methanamine can be achieved through a one-pot reaction of 1-azido-2,2,2-trifluoroethane with dimethylamine hydrochloride and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction yields N,N-dimethyl-1-(triazol-1-yl)methanamine as a white crystalline powder with a high purity of 98%.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(triazol-1-yl)methanamine has potential applications in scientific research due to its unique properties. It has been found to be an efficient ligand for copper(I) catalyzed azide-alkyne cycloaddition reactions. This reaction is widely used in the synthesis of complex organic molecules and has applications in drug discovery, material science, and bioconjugation. N,N-dimethyl-1-(triazol-1-yl)methanamine can also be used in the synthesis of triazole-containing peptidomimetics, which have potential applications in drug development.
Propiedades
Número CAS |
153040-07-4 |
|---|---|
Nombre del producto |
N,N-dimethyl-1-(triazol-1-yl)methanamine |
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(triazol-1-yl)methanamine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-9-4-3-6-7-9/h3-4H,5H2,1-2H3 |
Clave InChI |
NLUVOVKIBRFRFI-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CN=N1 |
SMILES canónico |
CN(C)CN1C=CN=N1 |
Sinónimos |
1H-1,2,3-Triazole-1-methanamine,N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



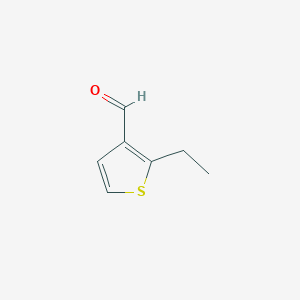
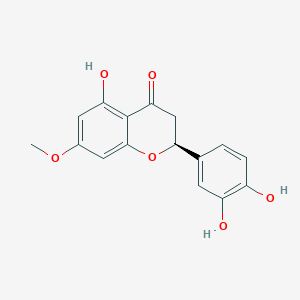
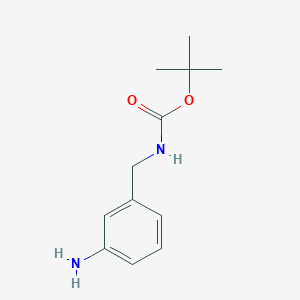

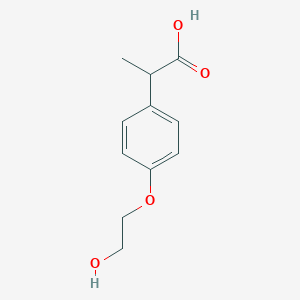
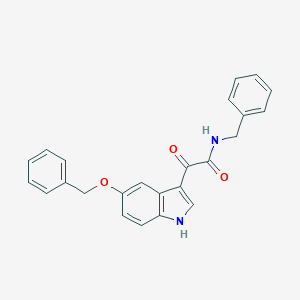
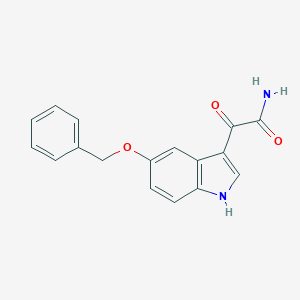
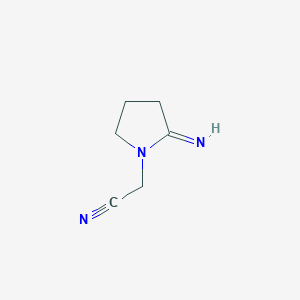
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
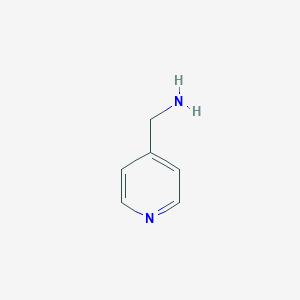
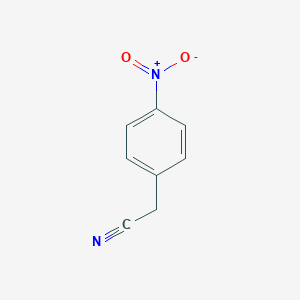
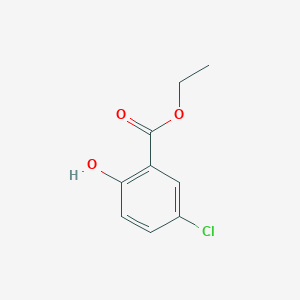
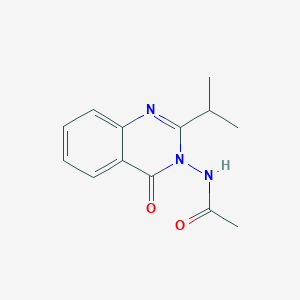
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)